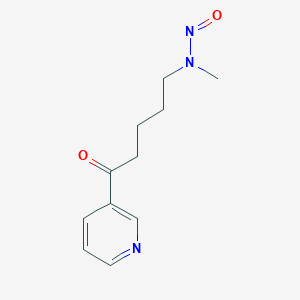

[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone

Übersicht

Beschreibung

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone: is a tobacco-specific nitrosamine known for its potent carcinogenic properties. It is primarily associated with lung cancer and is a significant concern in tobacco-related health issues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone typically involves the nitrosation of nicotine-derived nitrosamines. The process includes the reaction of nicotine with nitrosating agents under acidic conditions .

Industrial Production Methods: it is often studied in controlled laboratory settings to understand its formation and effects .

Analyse Chemischer Reaktionen

Types of Reactions: : 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone undergoes various chemical reactions, including:

Reduction: Reduction reactions can alter its nitrosamine structure, potentially reducing its carcinogenicity.

Substitution: Substitution reactions can occur at the pyridyl ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

Carcinogenic Properties and Mechanism of Action

NNK is classified as a highly carcinogenic compound primarily found in tobacco products. It undergoes metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive intermediates that interact with cellular macromolecules, resulting in DNA adducts. These adducts can initiate mutagenesis and tumorigenesis, particularly in lung tissues .

Metabolic Pathways:

- NNK is metabolized to several active forms, including 4-hydroxy-4-(3-pyridyl)butanoic acid and NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), which are critical for understanding its carcinogenic mechanism .

- The compound's organospecificity for the lung highlights the need for targeted research into its effects on pulmonary tissues.

Inhibition Strategies

Research has focused on identifying compounds that can inhibit the metabolism of NNK to mitigate its carcinogenic effects. For example, studies have synthesized non-toxic analogues of 4-ipomeanol (IPO), which showed promise in inhibiting NNK's metabolic activation pathways:

| Compound | Mechanism of Action | Effectiveness |

|---|---|---|

| IPO | Metabolically activated by cytochrome P450 | High |

| HPP | Inhibits oxidative pathways of NNK metabolism | Significant |

| HTP | Similar to HPP in metabolic inhibition | Moderate |

These inhibitors were tested in A/J mouse models, demonstrating a reduction in lung tumor multiplicity when administered alongside NNK . The findings suggest potential therapeutic avenues for preventing NNK-induced lung cancer.

Research Applications

NNK serves as a critical tool in various research domains:

- Cancer Research: Its role as a model compound allows researchers to study the mechanisms of tobacco-related carcinogenesis.

- Chemoprevention Studies: Investigating agents that can prevent or inhibit the effects of NNK is vital for developing effective cancer prevention strategies.

- Toxicology: Understanding NNK's toxicological profile aids in assessing risks associated with tobacco exposure and developing regulatory measures.

Case Studies and Findings

Several studies have documented the effects of NNK on biological systems:

- A study demonstrated that dietary components could modulate the metabolism of NNK, suggesting that certain vitamins may reduce its carcinogenic potential .

- Another investigation highlighted the importance of direct delivery methods for chemopreventive agents targeting lung tissues to enhance bioavailability and efficacy against NNK-induced tumors .

Wirkmechanismus

The carcinogenic effects of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone are primarily due to its ability to form DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound targets specific molecular pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: Another potent tobacco-specific nitrosamine with similar carcinogenic properties.

N-Nitrosonornicotine: A related nitrosamine found in tobacco products.

Uniqueness: : 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is unique due to its specific structure, which contributes to its high carcinogenic potential. Its ability to form stable DNA adducts makes it a critical compound in studying tobacco-related cancers .

Biologische Aktivität

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone, commonly referred to as C5-NNK, is a tobacco-specific nitrosamine (TSNA) closely related to the well-studied carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Both compounds are significant due to their potent carcinogenic properties, particularly in relation to lung cancer. This article explores the biological activity of C5-NNK, including its metabolic pathways, carcinogenic potential, and implications for human health.

C5-NNK has a molecular formula of C₁₁H₁₄N₂O, with a structure that includes a pyridine ring and a nitrosamine group. The compound is synthesized from nicotine and shares similar metabolic pathways with NNK.

Metabolic Activation

C5-NNK undergoes metabolic activation primarily through oxidation and reduction processes, leading to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA. The primary metabolic pathways include:

- α-Hydroxylation : This pathway generates DNA adducts that can lead to mutagenesis.

- Reduction : The carbonyl group in C5-NNK can be reduced to form 5-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which also exhibits carcinogenic properties.

Table 1: Metabolic Pathways of C5-NNK

| Pathway | Product | Biological Impact |

|---|---|---|

| α-Hydroxylation | DNA adducts | Mutagenesis and cancer risk |

| Reduction | NNAL | Carcinogenic potential |

| Glucuronidation | NNAL-glucuronides | Detoxification pathway |

Carcinogenicity

C5-NNK has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of its carcinogenicity in humans. Studies have shown that exposure to C5-NNK leads to increased tumorigenesis in laboratory animals, particularly in the lungs.

Case Study: Lung Cancer Induction

A study involving FVB/N mice exposed to C5-NNK demonstrated significant increases in lung tumors compared to control groups. The study measured tumor incidence and size, confirming the compound's role as a potent lung carcinogen.

Biomarkers of Exposure

Total NNAL serves as an important biomarker for assessing exposure to C5-NNK. A study measuring NNAL levels in urine samples from infants exposed to environmental tobacco smoke (ETS) found detectable levels in approximately 46.5% of participants, indicating substantial uptake of this carcinogen during early development.

Table 2: Urinary Biomarker Levels in Infants Exposed to ETS

| Biomarker | Detection Rate (%) | Mean Level (pmol/mL) |

|---|---|---|

| Total NNAL | 46.5 | 0.083 ± 0.200 |

| Total Cotinine | - | 0.133 ± 0.190 |

| Total Nicotine | - | 0.069 ± 0.102 |

Health Implications

The biological activity of C5-NNK underscores its potential health risks associated with tobacco use. As a potent carcinogen, it contributes not only to lung cancer but may also play a role in other tobacco-related diseases, including metabolic syndrome (MetS). Recent studies indicate that exposure to tobacco smoke, including components like C5-NNK, is linked to adverse metabolic changes such as increased cholesterol and glucose levels.

Eigenschaften

IUPAC Name |

N-methyl-N-(5-oxo-5-pyridin-3-ylpentyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHAMSMJYGCRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408855 | |

| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424788-94-3 | |

| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.